3-[4-(octyloxy)phenyl]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-[4-(octyloxy)phenyl]-1H-pyrazole-5-carbohydrazide is an organic compound with the molecular formula C18H26N4O2. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(octyloxy)phenyl]-1H-pyrazole-5-carbohydrazide typically involves the reaction of 4-(octyloxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under basic conditions to yield the desired pyrazole derivative .
Industrial Production Methods
Optimization of reaction parameters such as temperature, solvent, and catalyst can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[4-(octyloxy)phenyl]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
Oxidation: Formation of oxides and quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-[4-(octyloxy)phenyl]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Mechanism of Action
The mechanism of action of 3-[4-(octyloxy)phenyl]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(octyloxy)phenyl]-N’-[(E)-(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide
- 3-[4-(octyloxy)phenyl]-N’-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide
- 3-[4-(octyloxy)phenyl]-N’-(3-phenoxybenzylidene)-1H-pyrazole-5-carbohydrazide
Uniqueness
3-[4-(octyloxy)phenyl]-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern on the phenyl ring and the presence of the pyrazole moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
309735-99-7 |
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Molecular Formula |
C18H26N4O2 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
3-(4-octoxyphenyl)-1H-pyrazole-5-carbohydrazide |
InChI |
InChI=1S/C18H26N4O2/c1-2-3-4-5-6-7-12-24-15-10-8-14(9-11-15)16-13-17(22-21-16)18(23)20-19/h8-11,13H,2-7,12,19H2,1H3,(H,20,23)(H,21,22) |
InChI Key |
VFYTXLSCWNFKDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN |
Origin of Product |
United States |
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